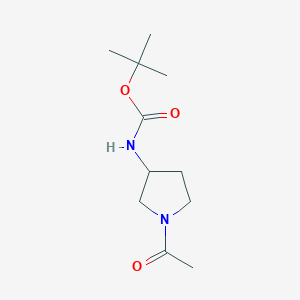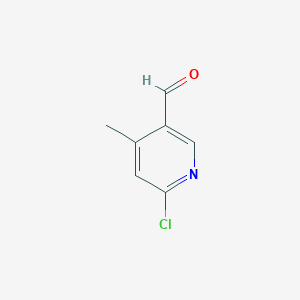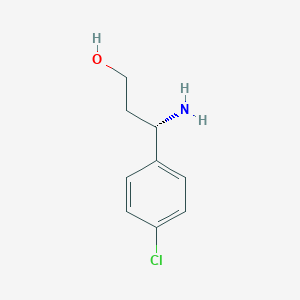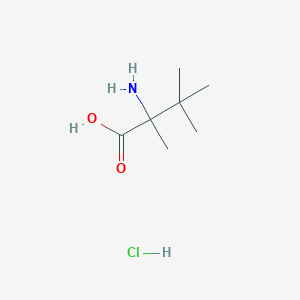
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (6-ACPC) is a small organic molecule with a wide range of applications in the scientific research field. 6-ACPC has been studied for its ability to act as an inhibitor or agonist of various enzyme activities, and its ability to modulate biochemical and physiological processes.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives like 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-tetrahydropyrimidine have been studied for their potential as antimicrobial agents. Molecular docking studies suggest that these compounds can bind effectively to bacterial proteins, potentially inhibiting their function and suppressing bacterial growth .
Antimalarial Applications
The structural framework of pyrimidine allows for the development of compounds with antimalarial properties. Computational analyses, including ADMET and molecular docking, indicate that these molecules could target and bind to proteins essential for the malaria parasite’s life cycle .
Drug Design and Development
The unique chemical structure of this compound, characterized by the presence of a pyrimidine ring, makes it a candidate for drug design. Its stability and electrophilic nature, as revealed by quantum chemical computations, are promising for the development of new pharmaceuticals .
Quantum Chemical Analysis
Density Functional Theory (DFT) can be applied to understand the electronic properties of this compound. The HOMO-LUMO gap and molecular electrostatic potential maps derived from DFT calculations can provide insights into its reactivity and interaction with other molecules .
Safety and Efficacy Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for assessing the safety profile of new drugs. This compound’s ADMET properties suggest it has the potential to be developed into a safe pharmaceutical agent .
Biological Activity Correlation
Natural Bond Orbital (NBO) analysis can reveal details about the interactions within the molecule that may correlate with biological activity. Understanding these interactions can help in modifying the compound to enhance its efficacy .
Mechanism of Action
Target of Action
The primary targets of the compound “6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” are currently unknown
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)15-9(13)8(5-16)10(17)14-11(15)18/h1-5H,13H2,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDFCPJGNYKIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)




![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)


![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
